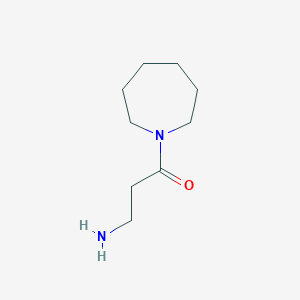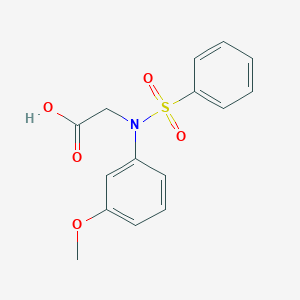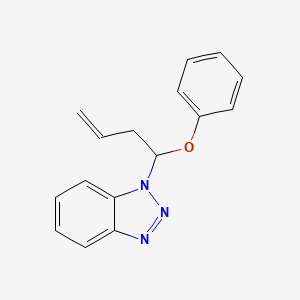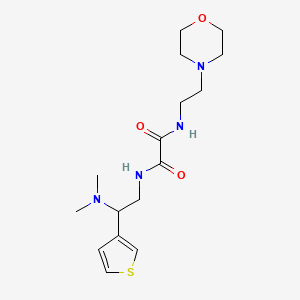![molecular formula C12H12N6O3 B2573573 N-((6-méthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)-5-méthylisoxazole-3-carboxamide CAS No. 2034354-04-4](/img/structure/B2573573.png)
N-((6-méthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)-5-méthylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
BenchChem offers high-quality N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le composé présente une activité anticancéreuse prometteuse. Les chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études mécanistiques suggèrent qu’il interfère avec la progression du cycle cellulaire, induit l’apoptose et inhibe la croissance tumorale. Une exploration plus approfondie de ses cibles moléculaires spécifiques et des potentielles thérapies combinées est en cours .
Activité antimicrobienne
“N-((6-méthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)-5-méthylisoxazole-3-carboxamide” présente de puissantes propriétés antimicrobiennes. Il inhibe la croissance des bactéries à Gram positif et à Gram négatif, ce qui en fait un candidat précieux pour de nouveaux antibiotiques. Les chercheurs étudient son mode d’action et les synergies potentielles avec les agents antimicrobiens existants .
Effets analgésiques et anti-inflammatoires
Des études ont mis en évidence le potentiel analgésique et anti-inflammatoire du composé. Il module les voies de la douleur et réduit l’inflammation en ciblant des récepteurs spécifiques. Des recherches supplémentaires visent à optimiser sa pharmacocinétique et à améliorer son efficacité thérapeutique .
Activité antioxydante
Le composé agit comme un antioxydant, piégeant les radicaux libres et protégeant les cellules des dommages oxydatifs. Sa structure unique lui permet d’interagir avec des enzymes clés impliquées dans la régulation redox. Les chercheurs explorent ses applications potentielles dans les maladies liées à l’âge et les troubles neurodégénératifs .
Propriétés antivirales
Des recherches préliminaires suggèrent que le composé inhibe la réplication virale. Il présente une activité contre certains virus à ARN, notamment la grippe et l’hépatite C. Les chercheurs sont en train de démêler son mécanisme d’action et d’évaluer son profil de sécurité .
Inhibiteurs enzymatiques
Le composé interagit avec diverses enzymes, notamment l’anhydrase carbonique, la cholinestérase et la phosphatase alcaline. Ces interactions ont des implications pour la conception de médicaments et les thérapies ciblées sur les enzymes. Les chercheurs optimisent son affinité de liaison et sa sélectivité .
Agent antituberculeux potentiel
Des études précoces indiquent que le composé présente une activité contre Mycobacterium tuberculosis, l’agent causal de la tuberculose. Son échafaudage unique pourrait offrir de nouvelles voies pour le développement de médicaments antituberculeux .
Relations structure-activité (SAR)
Comprendre les SAR des 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines d’importance biologique est crucial pour la conception de médicaments. Les chercheurs ont exploré comment des modifications spécifiques affectent les propriétés pharmacologiques. Des études in silico fournissent des informations précieuses sur ses interactions avec les récepteurs cibles .
En résumé, “this compound” est très prometteur dans divers domaines, de la thérapie anticancéreuse aux agents antimicrobiens. Sa structure complexe et ses activités multiformes en font un sujet passionnant de recherche et de développement de médicaments en cours . 🌟
Mécanisme D'action
Target of Action
Related compounds in the triazolopyridazine class have been found to interact with proteins such as the cell division protein zipa in escherichia coli and its homolog in shigella flexneri . These proteins play crucial roles in bacterial cell division.
Mode of Action
It can be inferred that the compound may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with cell division proteins, it may influence the bacterial cell division process .
Result of Action
If the compound does indeed interact with cell division proteins, it could potentially affect bacterial cell division .
Propriétés
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)12(19)13-6-10-15-14-9-3-4-11(20-2)16-18(9)10/h3-5H,6H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTCYHAJXNFBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2573497.png)
![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2573499.png)

![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-METHYLBENZAMIDE](/img/structure/B2573502.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573505.png)

![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)


